Methyl 4-(piperidine-1-sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(piperidine-1-sulfonyl)benzoate is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 g/mol It is characterized by the presence of a benzoate group attached to a piperidine-1-sulfonyl moiety
Preparation Methods
The synthesis of Methyl 4-(piperidine-1-sulfonyl)benzoate typically involves the reaction of 4-carboxybenzenesulfonyl chloride with piperidine, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-(piperidine-1-sulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(piperidine-1-sulfonyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 4-(piperidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Methyl 4-(piperidine-1-sulfonyl)benzoate can be compared with other sulfonyl-containing compounds, such as:
Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate: Similar structure but with a methyl group attached to the sulfonyl group.
Methyl 4-(piperidin-1-ylsulfonyl)benzoate: Similar structure but with a different substitution pattern on the piperidine ring
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Biological Activity
Methyl 4-(piperidine-1-sulfonyl)benzoate is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, exhibits potential in various pharmacological applications, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for further development in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C13H17NO4S, with a molecular weight of 285.35 g/mol. The compound features a benzoate group linked to a piperidine sulfonamide, which is responsible for its biological properties. The sulfonamide functional group is known for its ability to interact with various biological targets, influencing enzyme activity and metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis, thereby exhibiting antibacterial properties.
- Modulation of Neurotransmitter Systems : Similar compounds have shown potential in influencing neurotransmitter systems, suggesting possible applications in neuropharmacology.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
Antimicrobial Activity
This compound exhibits significant antimicrobial activity. Its mechanism involves the inhibition of bacterial growth through the disruption of folate synthesis pathways, similar to other sulfonamide antibiotics. Studies have shown that compounds with similar structures can effectively combat various bacterial strains.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 16 µg/mL |
Staphylococcus aureus | 8 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, with an MIC comparable to established antibiotics.
- Anti-inflammatory Mechanism : In vitro assays revealed that this compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent.
- Anticancer Activity : A preliminary investigation into its effects on human cancer cell lines showed significant cytotoxicity at concentrations above 10 µg/mL, warranting further exploration into its mechanisms of action against cancer cells.
Conclusion and Future Directions
This compound represents a promising candidate for further pharmacological studies due to its diverse biological activities. Its ability to inhibit bacterial growth, reduce inflammation, and potentially act against cancer cells highlights its therapeutic potential. Future research should focus on elucidating its pharmacokinetic properties, optimizing its efficacy, and exploring its safety profile in clinical settings.
Properties
IUPAC Name |
methyl 4-piperidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-18-13(15)11-5-7-12(8-6-11)19(16,17)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAZFALZRCGBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.